molecular formula C24H33Cl2FN2O4 B15289856 1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride CAS No. 37151-53-4

1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride

Cat. No.: B15289856
CAS No.: 37151-53-4
M. Wt: 503.4 g/mol
InChI Key: JFKZWPHLKRLWGY-HPJBNNNXSA-N
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Description

1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and trimethoxystyryl groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazineethanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
  • 1-Piperazinebutanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride

Uniqueness

1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its trimethoxystyryl group, in particular, could influence its interaction with biological targets and its overall bioactivity.

Properties

CAS No.

37151-53-4

Molecular Formula

C24H33Cl2FN2O4

Molecular Weight

503.4 g/mol

IUPAC Name

(E)-5-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol;dihydrochloride

InChI

InChI=1S/C24H31FN2O4.2ClH/c1-29-22-16-18(17-23(30-2)24(22)31-3)4-9-21(28)10-11-26-12-14-27(15-13-26)20-7-5-19(25)6-8-20;;/h4-9,16-17,21,28H,10-15H2,1-3H3;2*1H/b9-4+;;

InChI Key

JFKZWPHLKRLWGY-HPJBNNNXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(CCN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(CCN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl

Origin of Product

United States

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